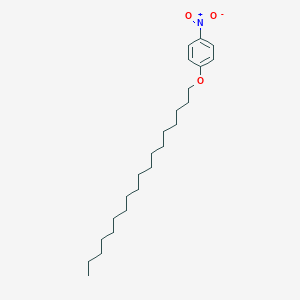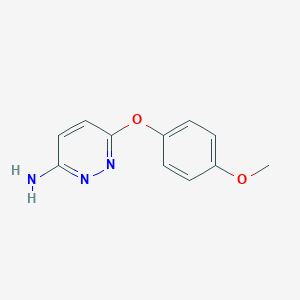
6-(4-Metoxifenoxi)piridazin-3-amina
Descripción general
Descripción
6-(4-Methoxyphenoxy)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a methoxyphenoxy group at the 6-position and an amine group at the 3-position.
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenoxy)pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions
Mecanismo De Acción
Target of Action
The primary target of 6-(4-Methoxyphenoxy)pyridazin-3-amine is the GABA-A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
6-(4-Methoxyphenoxy)pyridazin-3-amine interacts with the GABA-A receptor in a selective and competitive manner . This means that it binds to the receptor and competes with the natural ligand, GABA, for the same binding site . The result of this interaction is a decrease in the activation of the receptor .
Biochemical Pathways
The compound’s interaction with the GABA-A receptor affects the GABAergic pathway . This pathway is responsible for the majority of inhibitory neurotransmission in the brain . By inhibiting the activation of the GABA-A receptor, the compound reduces the inhibitory effect of GABA, leading to an increase in neuronal excitability .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of 6-(4-Methoxyphenoxy)pyridazin-3-amine’s action are primarily related to its inhibition of the GABA-A receptor . This can lead to an increase in neuronal excitability, which may have various effects depending on the specific context within the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(4-Methoxyphenoxy)pyridazin-3-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the GABA-A receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenoxy)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the pyridazine ring with 4-methoxyphenol under basic conditions.
Introduction of the Amine Group: The amine group at the 3-position can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of 6-(4-Methoxyphenoxy)pyridazin-3-amine may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methoxyphenoxy)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
4-Methoxyphenylpyridazine: Similar structure but lacks the amine group at the 3-position
Uniqueness
6-(4-Methoxyphenoxy)pyridazin-3-amine is unique due to the presence of both the methoxyphenoxy group and the amine group, which confer distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications .
Propiedades
IUPAC Name |
6-(4-methoxyphenoxy)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(12)13-14-11/h2-7H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZBFXCNFQQNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567243 | |
| Record name | 6-(4-Methoxyphenoxy)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121041-41-6 | |
| Record name | 6-(4-Methoxyphenoxy)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




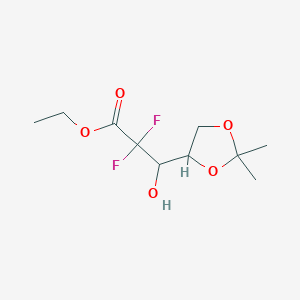

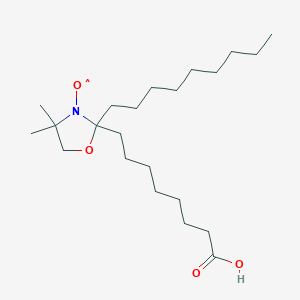
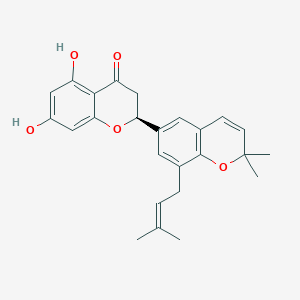





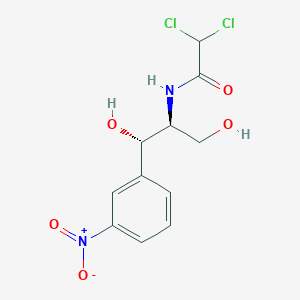
![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
